Product packaging for N,N'-o-phenylenedimaleimide(Cat. No.:CAS No. 13118-04-2)

N,N'-o-phenylenedimaleimide

Cat. No.: B014168
CAS No.: 13118-04-2
M. Wt: 268.22 g/mol
InChI Key: UFFVWIGGYXLXPC-UHFFFAOYSA-N
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Description

Contextualization within Bifunctional Reagents in Chemical Sciences

Bifunctional reagents are molecules that possess two reactive functional groups, allowing them to form connections between two other molecules or within a single molecule. nih.govsciengine.comresearchgate.netiupac.org This dual reactivity makes them invaluable tools in chemical synthesis, enabling the construction of complex molecular architectures and facilitating novel reaction pathways. nih.govsciengine.com In organic synthesis, these reagents contribute to atom economy by acting as dual coupling partners, thereby minimizing waste. nih.gov They are employed in a wide array of reactions, including cross-coupling, cyclization, and C-H functionalization. nih.gov

N,N'-2-Phenylenedimaleimide fits within this class of reagents as a homobifunctional crosslinker, meaning it has two identical reactive groups—the maleimide (B117702) moieties. chemicalbook.com These maleimide groups are particularly reactive towards sulfhydryl (thiol) groups, forming stable thioether bonds. This specific reactivity is a cornerstone of its utility in both materials science and biochemistry.

Overview of Maleimide Chemistry in Crosslinking and Polymerization

The chemistry of maleimides is characterized by the reactivity of the carbon-carbon double bond within the maleimide ring. wikipedia.org This double bond is a potent Michael acceptor, readily reacting with nucleophiles like thiols under mild conditions, typically at a pH range of 6.5-7.5. thermofisher.com This reaction is highly specific and results in the formation of a stable covalent bond, a feature that is extensively utilized in bioconjugation to link proteins, peptides, or other biomolecules. thermofisher.com

Beyond Michael addition, maleimides can also participate in other reactions, such as Diels-Alder cycloadditions. researchgate.netnih.gov This versatility allows for the formation of different types of chemical linkages. In polymer science, bismaleimides, such as the phenylenedimaleimides, are crucial for creating crosslinked networks in thermosetting polymers. wikipedia.orgresearchgate.net The crosslinking process, which involves the formation of a three-dimensional network of polymer chains, significantly enhances the mechanical strength, thermal stability, and chemical resistance of the resulting material. specialchem.comdtic.milmdpi.com Maleimides can also undergo homopolymerization at elevated temperatures, further contributing to the formation of robust polymer networks. researchgate.netsemanticscholar.org

Scope of Research on N,N'-2-Phenylenedimaleimide and its Positional Isomers (e.g., N,N'-1,3-Phenylenedimaleimide, N,N'-1,4-Phenylenedimaleimide)

Research into N,N'-phenylenedimaleimides encompasses its three positional isomers: ortho (1,2-), meta (1,3-), and para (1,4-). The position of the maleimide groups on the central phenyl ring significantly influences the molecule's geometry, solubility, and reactivity, leading to distinct properties and applications for each isomer.

N,N'-2-Phenylenedimaleimide (o-PDM): The ortho isomer has been utilized in biochemical studies. For instance, it has been used to improve procedures for conjugating antibodies with enzymes like β-D-galactosidase. oup.com

N,N'-1,3-Phenylenedimaleimide (m-PDM): This isomer is widely used as a vulcanizing agent in the rubber industry and as a crosslinking agent in the synthesis of high-performance polymers and adhesives. yangchentech.comchemicalbook.incymerchemicals.comcymitquimica.com Its synthesis typically involves the reaction of m-phenylenediamine (B132917) with maleic anhydride (B1165640). prepchem.comprepchem.comgoogle.com It is known for its ability to improve the heat resistance and mechanical properties of materials. chemicalbook.incymerchemicals.comcymitquimica.com

N,N'-1,4-Phenylenedimaleimide (p-PDM): The para isomer has found application as a homobifunctional crosslinking reagent in protein chemistry. chemicalbook.com It has been used to study the structure of proteins like F-actin and the interaction between actin and myosin. nih.govnih.govpnas.orgoup.comosti.gov

The synthesis of these isomers generally follows a two-step process: the formation of a dimaleamic acid from the corresponding phenylenediamine and maleic anhydride, followed by a dehydration-cyclization step. google.com Researchers have explored various solvents and catalysts to optimize the yield and purity of the final products. google.comgoogle.com

Table 1: Properties of N,N'-Phenylenedimaleimide Isomers

PropertyN,N'-2-PhenylenedimaleimideN,N'-1,3-PhenylenedimaleimideN,N'-1,4-Phenylenedimaleimide
CAS Number 13118-04-2 chemdad.com3006-93-7 chemicalbook.in3278-31-7 sigmaaldrich.com
Molecular Formula C₁₄H₈N₂O₄ chemdad.comC₁₄H₈N₂O₄ chemicalbook.inC₁₄H₈N₂O₄ sigmaaldrich.com
Molecular Weight 268.22 g/mol chemdad.com268.22 g/mol chemicalbook.in268.22 g/mol sigmaaldrich.com
Melting Point 245-247 °C (decomposes) chemdad.com198-201 °C chemicalbook.in>300 °C sigmaaldrich.com
Appearance Off-White to Pale Yellow Solid chemdad.comYellow crystalline powder chemicalbook.inPowder sigmaaldrich.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H8N2O4 B014168 N,N'-o-phenylenedimaleimide CAS No. 13118-04-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-[2-(2,5-dioxopyrrol-1-yl)phenyl]pyrrole-2,5-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C14H8N2O4/c17-11-5-6-12(18)15(11)9-3-1-2-4-10(9)16-13(19)7-8-14(16)20/h1-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFFVWIGGYXLXPC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)N2C(=O)C=CC2=O)N3C(=O)C=CC3=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H8N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00156935
Record name N,N'-2-Phenylenedimaleimide
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Molecular Weight

268.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

13118-04-2
Record name N,N′-o-Phenylenedimaleimide
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Record name N,N'-2-Phenylenedimaleimide
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Record name N,N'-(o-phenylene)dimaleimide
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Record name N,N'-2-PHENYLENEDIMALEIMIDE
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Synthetic Methodologies and Precursor Chemistry of Phenylenedimaleimides

Established Synthetic Routes for N,N'-Phenylenedimaleimides

The most common and established method for synthesizing N,N'-phenylenedimaleimides is a two-step process involving the condensation of a phenylenediamine with maleic anhydride (B1165640), followed by a dehydration-cyclization reaction.

Reaction Conditions and Catalysis in Phenylenedimaleimide Synthesis

The second step of the synthesis is the cyclodehydration of the N,N'-o-phenylenedimaleamic acid intermediate to yield the final N,N'-2-Phenylenedimaleimide. This is typically achieved by heating the intermediate in the presence of a dehydrating agent, such as acetic anhydride, and a catalyst. prepchem.comgoogle.com

Common catalysts for this reaction include sodium acetate (B1210297) or various metal salts, such as magnesium salts. prepchem.com The choice of catalyst can influence the reaction rate and the purity of the final product. The reaction temperature is a critical parameter, with temperatures often maintained between 40°C and 60°C to ensure a reasonable reaction rate while minimizing the formation of by-products. prepchem.commdpi.com In some methodologies, a phase-transfer catalyst like polyethylene (B3416737) glycol is employed to enhance the reaction speed and yield, particularly when using certain solvent systems. google.com

While specific data for the synthesis of N,N'-2-Phenylenedimaleimide is not widely published in tabular format, the following table, detailing the synthesis of the related N,N'-m-phenylenedimaleimide, provides illustrative examples of typical reaction conditions. The principles are generally applicable to the ortho isomer.

Table 1: Illustrative Reaction Conditions for N,N'-m-phenylenedimaleimide Synthesis

DiamineSolventCatalystDehydrating AgentTemperature (°C)Time (h)Yield (%)Reference
m-phenylenediamine (B132917)Acetone (B3395972)Magnesium Acetate TetrahydrateAcetic Anhydride503Data not specified prepchem.com
m-phenylenediamineEthyl AcetatePolyethylene Glycol-600Acetic Anhydride40-500.5-3up to 96.6 google.com
m-phenylenediamineAcetic Acid/AcetoneAnhydrous Sodium AcetateAcetic Anhydride604Data not specified google.com

Solvent Systems and Their Influence on Yield and Purity

The choice of solvent is crucial in the synthesis of phenylenedimaleimides as it affects the solubility of the reactants and intermediates, the reaction rate, and the ease of product isolation. Commonly used solvents include acetone, dimethylformamide (DMF), ethyl acetate, and acetic acid. google.comprepchem.comgoogle.com

Acetone is a common choice, but the intermediate maleamic acid may precipitate, leading to a heterogeneous reaction mixture. prepchem.com DMF can keep the reaction mixture homogeneous, but it is a high-boiling and relatively toxic solvent. google.com Ethyl acetate has emerged as a more environmentally friendly and cost-effective alternative, allowing for easier recovery and reduced toxicity. google.com The use of mixed solvent systems, such as toluene (B28343) and DMF, has also been explored to balance solubility and cost. google.com The purity and yield of the final product are directly influenced by the solvent system's ability to facilitate the reaction while minimizing side reactions and allowing for effective purification.

Green Chemistry Approaches in Phenylenedimaleimide Synthesis

In recent years, there has been a growing emphasis on developing more environmentally benign synthetic methods. In the context of phenylenedimaleimide synthesis, green chemistry principles are being applied to reduce waste, use safer solvents, and improve energy efficiency. mdpi.comacs.org

Purification and Isolation Techniques in Phenylenedimaleimide Production

The purification of N,N'-2-Phenylenedimaleimide is essential to obtain a product with the desired properties for its applications. The most common method of isolation involves precipitating the product from the reaction mixture by adding water. prepchem.commdpi.com The crude product is then collected by filtration.

Following initial isolation, the product is typically washed to remove any unreacted starting materials, catalysts, and by-products. Water is frequently used for washing until the filtrate is neutral. mdpi.com For higher purity, recrystallization from a suitable solvent is often employed. The choice of recrystallization solvent depends on the solubility profile of the phenylenedimaleimide. After washing and/or recrystallization, the final product is dried, often in a vacuum oven at a controlled temperature, to remove any residual solvent. prepchem.com The melting point of the purified N,N'-2-Phenylenedimaleimide is a key indicator of its purity, with a reported melting point of 245-247 °C. chemdad.comsigmaaldrich.com

Reaction Mechanisms and Polymerization Kinetics of N,n 2 Phenylenedimaleimide

Free Radical Crosslinking Mechanisms Involving N,N'-2-Phenylenedimaleimide

N,N'-m-phenylenedimaleimide (PDM) is recognized as a Type I co-agent in peroxide-initiated crosslinking processes. vagmichemicals.com These co-agents are multifunctional organic compounds that demonstrate high reactivity towards free radicals and are introduced to enhance the efficiency of the vulcanization process and increase the crosslink density of the final products. vagmichemicals.com

Peroxide-Initiated Crosslinking (e.g., Dicumyl Peroxide)

Peroxide-initiated crosslinking is a common method for creating network structures in polymers. The process begins with the thermal decomposition of a peroxide, such as Dicumyl Peroxide (DCP), which generates highly reactive free radicals. mdpi.comresearchgate.netwikipedia.org These radicals can then abstract hydrogen atoms from polymer chains, creating polymer radicals. mdpi.comresearchgate.net

In the presence of a co-agent like N,N'-m-phenylenedimaleimide, the peroxide-derived radicals efficiently initiate the formation of crosslinks. mdpi.com The maleimide (B117702) groups of PDM are highly susceptible to radical addition, leading to the formation of a more stable polymer radical and limiting undesirable side reactions like polymer chain scission. mdpi.com This results in a higher crosslink density and improved mechanical properties of the vulcanizates. vagmichemicals.commdpi.com The general mechanism involves the peroxide breaking down upon heating to form free radicals, which then initiate the crosslinking between polymer chains. mdpi.comresearchgate.net

Table 1: Common Peroxide Initiators

Peroxide Initiator Decomposition Products
Dicumyl Peroxide (DCP) Cumyloxyl radicals, which can further decompose to acetophenone (B1666503) and methyl radicals. researchgate.net
Di-tert-butyl peroxide t-butoxy radicals, which can decompose to acetone (B3395972) and methyl radicals. wikipedia.org
Benzoyl peroxide Benzoyloxyl radicals, which can lose carbon dioxide to form phenyl radicals. wikipedia.org

Chain Transfer and Propagation in Dimaleimide Crosslinking

During free radical polymerization, chain transfer is a crucial reaction that can influence the molecular weight and structure of the resulting polymer. uc.edurubbernews.comlibretexts.org This process involves the termination of a growing polymer chain and the creation of a new radical that can initiate another chain. uc.edusnu.ac.kr Chain transfer can occur with a monomer, polymer, solvent, or a specific chain transfer agent. rubbernews.comlibretexts.org

In the context of dimaleimide crosslinking, the maleimide groups are highly reactive towards radical addition. queensu.ca The propagation of the crosslinking reaction can proceed through the addition of polymer radicals to the double bonds of the N,N'-2-Phenylenedimaleimide, creating a crosslink and a new radical on the dimaleimide molecule. This new radical can then propagate further by reacting with another polymer chain or another dimaleimide molecule. Studies have shown that in reactions involving maleimides and unsaturated polymers, an efficient alternating copolymerization can occur between the electron-deficient maleimide and the electron-rich monomer units of the polymer. queensu.ca

Influence of Co-agents and Promoters on Free Radical Processes

Co-agents are essential in peroxide-induced crosslinking to steer the reactions towards the desired crosslinking pathways and away from unfavorable side reactions. mdpi.com By providing a high concentration of reactive sites, co-agents like N,N'-m-phenylenedimaleimide (a structural isomer of N,N'-2-Phenylenedimaleimide) significantly increase the efficiency of peroxide-derived radicals, leading to a higher crosslink density. mdpi.com The addition of such co-agents has been shown to decrease the thermal degradation of polymers like polypropylene (B1209903) by reacting with polymer macroradicals to form more stable radicals. mdpi.com

Promoters, which can include certain metal salts or other organic compounds, can also be used to accelerate the crosslinking process. For instance, the use of Lewis acids like gallium chloride has been shown to catalyze Diels-Alder reactions involving N-phenylmaleimide, significantly increasing the reaction rate at room temperature. kpfu.ru While this is a different mechanism, it highlights how external agents can promote reactions involving maleimide structures. In free radical systems, certain additives can act as accelerators, increasing the cure rate and efficiency of sulfur vulcanization, which is another form of crosslinking. vagmichemicals.com

Diels-Alder Cycloaddition Reactions with N,N'-2-Phenylenedimaleimide

The Diels-Alder reaction is a [4+2] cycloaddition between a conjugated diene and a dienophile, forming a cyclohexene (B86901) ring. nih.govmdpi.com This reaction is known for its high efficiency, lack of by-products, and the ability to proceed under mild conditions, often without a catalyst. nih.gov Maleimides are potent dienophiles, making them ideal candidates for Diels-Alder reactions. rsc.org

Reversible Diels-Alder Systems for Self-Healing Materials

The reversible nature of the Diels-Alder reaction, particularly between furan (B31954) and maleimide groups, is a key principle in the design of self-healing polymers. rsc.orgmdpi.com When a material containing these reversible crosslinks is damaged, the bonds can be broken (retro-Diels-Alder) and then reformed (Diels-Alder) upon applying a stimulus like heat, thus "healing" the damage. rsc.orgmdpi.com The temperature at which the reverse reaction occurs is dependent on the specific diene-dienophile pair. nih.gov For the furan-maleimide pair, this temperature is typically above 100°C. nih.gov

Systems have been developed using N,N'-1,3-phenylenedimaleimide (an isomer of the target compound) as a curing agent with furan-terminated polymers to create reversible networks. mdpi.comnih.gov These materials exhibit good mechanical properties and high healing efficiencies. mdpi.comnih.gov The self-healing capability is derived from the reformation of the Diels-Alder adducts that were mechanically cleaved. rsc.org

Thermoreversible Crosslinking Dynamics

The kinetics of the Diels-Alder reaction are crucial for understanding and controlling the thermoreversible crosslinking process. The forward reaction (Diels-Alder) is typically second-order, while the reverse reaction (retro-Diels-Alder) is often first-order. mdpi.com The reaction rate and equilibrium are highly dependent on temperature. mdpi.com

Table 2: Kinetic Parameters for a Reversible Diels-Alder System

Parameter Value Conditions Reference
Reaction Order (Diels-Alder) Second-order 40-70°C mdpi.com
Reaction Order (retro-Diels-Alder) First-order 130-140°C mdpi.com
Activation Energy (Diels-Alder) 86.29 kJ/mol N/A mdpi.com

Note: The data presented is for a similar system and provides a general understanding of the kinetics.

Thiol-Maleimide Click Chemistry and its Application

N,N'-2-Phenylenedimaleimide is utilized in thiol-maleimide click chemistry, a set of reactions known for their high efficiency and specificity. This makes them valuable for applications such as creating well-defined polymer structures and for bioconjugation, where specific molecules are attached to proteins or other biomolecules. wikipedia.orgresearchgate.net

The fundamental reaction between a thiol (a compound containing a sulfhydryl, -SH, group) and a maleimide is a Michael-type addition. In this reaction, the thiol adds across one of the carbon-carbon double bonds of the maleimide ring. prolynxinc.comnih.gov The process is initiated by the deprotonation of the thiol to form a more nucleophilic thiolate anion (RS⁻). This thiolate then attacks one of the carbons in the maleimide's double bond, leading to the formation of a stable thioether bond. prolynxinc.comthermofisher.com

In the context of biochemistry, maleimides are highly valued for their ability to selectively react with the sulfhydryl groups of cysteine residues in proteins. wikipedia.orgnih.gov This selectivity is a key advantage, as cysteine is a relatively rare amino acid in many proteins, allowing for more precise and site-specific modifications. nih.govraineslab.com

The high selectivity for cysteine over other nucleophilic amino acids, such as lysine (B10760008) (which contains a primary amine), is largely controlled by the reaction pH. thermofisher.commdpi.com By maintaining a pH between 6.5 and 7.5, the reaction strongly favors the more nucleophilic thiolate groups of cysteine residues, while the amino groups of lysine remain mostly protonated and thus less reactive. thermofisher.commdpi.com Lowering the pH can further enhance this selectivity. nih.gov This allows for the specific labeling of proteins and the creation of antibody-drug conjugates, where a therapeutic agent is attached to a specific site on an antibody. wikipedia.orgd-nb.info

N,N'-2-Phenylenedimaleimide, as a bifunctional crosslinker, can be used to link two thiol-containing molecules. tandfonline.comethz.chnih.gov For example, it has been used to cross-link a thiolated oligonucleotide with enzymes like horseradish peroxidase or β-galactosidase to create hybridization probes. nih.gov This bifunctional nature also allows for applications like crosslinking subunits of proteins to study their structure and interactions. nih.govpnas.org

Mechanism of Thiol Addition to Maleimide Double Bonds

Polymerization Kinetics and Reaction Rate Studies

The study of polymerization kinetics for bismaleimide (B1667444) resins like N,N'-2-Phenylenedimaleimide is crucial for understanding and controlling the curing process, which ultimately determines the properties of the final material.

Several analytical techniques are employed to monitor the progress of the curing reaction and determine the crosslinking density of the resulting polymer network.

Differential Scanning Calorimetry (DSC): DSC is widely used to study the cure behavior of bismaleimide resins. researchgate.netacs.orgsid.ir By measuring the heat flow associated with the polymerization reactions as a function of temperature, DSC can identify the temperature ranges where curing occurs and determine the total heat of reaction. acs.orgrsc.org This information is used to calculate the degree of cure and to study the kinetics of the reaction. researchgate.netrsc.org For example, a study on a modified bismaleimide resin identified different curing stages, with an initial autocatalytic reaction followed by an nth-order reaction. researchgate.net

Fourier-Transform Infrared Spectroscopy (FTIR): FTIR spectroscopy is another powerful tool for monitoring the curing process. researchgate.netnasa.gov By tracking the disappearance of specific absorption bands corresponding to the maleimide functional groups and the appearance of new bands related to the formed crosslinks, the extent of the reaction can be followed in real-time. researchgate.netmdpi.com This technique can also help elucidate the specific chemical reactions taking place during curing, such as Michael addition or homopolymerization of the maleimide groups. acs.org

Dynamic Mechanical Analysis (DMA): DMA measures the viscoelastic properties of the material as it cures. rsc.org The storage modulus (G'), which is a measure of the material's stiffness, increases as the crosslinking density increases. The glass transition temperature (Tg) of the cured material, which is also determined by DMA, is directly related to the degree of crosslinking. acs.orgnasa.gov The crosslink density itself can be calculated from the modulus in the rubbery plateau region. researchgate.net

Below is an interactive table summarizing the techniques used to monitor polymerization.

Analytical TechniqueInformation ObtainedKey Parameters Measured
Differential Scanning Calorimetry (DSC) Cure temperature ranges, heat of reaction, degree of cure, kinetic parameters. researchgate.netacs.orgsid.irrsc.orgExothermic heat flow, peak reaction temperatures. acs.org
Fourier-Transform Infrared Spectroscopy (FTIR) Extent of reaction, identification of reaction pathways. researchgate.netnasa.govacs.orgAbsorbance of maleimide and other functional groups. mdpi.com
Dynamic Mechanical Analysis (DMA) Viscoelastic properties, glass transition temperature (Tg), crosslinking density. rsc.orgnasa.govStorage modulus (G'), loss modulus (G''), tan delta.

Kinetic modeling is used to develop mathematical descriptions of the curing reactions of bismaleimide resins. These models are essential for predicting the reaction behavior under different conditions and for optimizing the curing process. walshmedicalmedia.comcore.ac.uk

The curing of bismaleimide resins can be complex, often involving multiple simultaneous reactions. researchgate.net Kinetic models can range from simple nth-order models to more complex autocatalytic models that account for the acceleration of the reaction by the products formed. researchgate.net For instance, the curing of some bismaleimide systems has been successfully described by a model where an initial autocatalytic phase is followed by an nth-order reaction as the process advances. researchgate.net

The parameters for these kinetic models, such as the activation energy (Ea) and the pre-exponential factor (A), are typically determined by fitting the model equations to experimental data obtained from techniques like DSC. researchgate.netmdpi.com The development of accurate kinetic models allows for the simulation of the polymerization process, which can aid in scaling up production and optimizing the properties of the final polymer. mdpi.commdpi.com

A simplified representation of a kinetic model is shown below. This is a generic representation and specific models for N,N'-2-Phenylenedimaleimide may vary.

Role of N,n 2 Phenylenedimaleimide As a Crosslinking Agent in Polymeric Systems

N,N'-m-phenylenedimaleimide (PDM), a related isomer, is a versatile, multifunctional rubber additive. yangchentech.comyangchentech.com It can function as a vulcanizing agent, a co-agent in peroxide curing systems, an anti-scorching agent, and a tackifier. yangchentech.comyangchentech.com It is compatible with both general-purpose and specialty rubbers, as well as rubber-plastic blends. yangchentech.comyangchentech.com

Natural Rubber and Synthetic Rubber Vulcanization

In natural rubber, N,N'-m-phenylenedimaleimide, when used with sulfur, helps to prevent reversion during vulcanization. made-in-china.com This leads to improvements in heat resistance, reduced heat build-up, better aging resistance, and enhanced adhesion between the rubber and materials like cord or steel wire. made-in-china.com It also increases the modulus of the vulcanized rubber. made-in-china.com These properties make it particularly suitable for large and thick rubber products and special tires. made-in-china.com

For synthetic rubbers such as neoprene, chlorosulfonated polyethylene (B3416737), styrene-butadiene rubber (SBR), nitrile rubber, and others, N,N'-m-phenylenedimaleimide can act as a secondary curing agent. yangchentech.commade-in-china.com In these applications, it improves crosslinking, heat resistance, and compression set. made-in-china.comhep.com.cn It also enhances the adhesive strength between the rubber and reinforcing materials. made-in-china.com When used in peroxide curing systems, it can allow for a reduction in the amount of peroxide needed and is suitable for high-temperature vulcanization. made-in-china.com As a non-sulfur vulcanizing agent, it can be used in cable rubber to avoid the issue of copper wire blackening caused by sulfur-containing agents. yangchentech.com

The rheometer curing curves for neat natural rubber (NR) and neat chloroprene (B89495) rubber (CR) with N,N'-meta phenylene dimaleimide show significant crosslinking torque at 180°C, indicating its ability to crosslink both rubbers through Alder-ene reactions. researchgate.net

Impact on Mechanical Properties and Thermal Stability of Elastomers

The use of N,N'-m-phenylenedimaleimide as a crosslinking agent significantly impacts the mechanical properties and thermal stability of elastomers. In natural rubber, it improves tensile strength, wear resistance, and heat resistance. yangchentech.com The crosslinked structure created by PDM enhances the tire's resistance to stretching and tearing. yangchentech.com

In a study on polyurethane-urea (PUU) elastomers, the addition of N,N'-m-phenylenedimaleimide (HVA-2) as a crosslinking agent with dicumyl peroxide as an initiator led to a notable improvement in thermal stability compared to linear PUU. hep.com.cn The mechanical properties of the polyurethane elastomer were found to be optimal when the HVA-2 content was 1.5%. hep.com.cn

The incorporation of N,N'-m-phenylenedimaleimide in impact-modified polypropylene (B1209903) (IMPP)/magnesium hydroxide (B78521) composites resulted in composites with strength and toughness more than double that of the unmodified composite. researchgate.net This improvement is attributed to the encapsulation of the filler particles with the elastomeric phase of the IMPP, creating a strong bond with the surrounding polypropylene matrix. researchgate.net

PropertyObservationElastomer System
Tensile Strength Increased resistance to stretching and tearing. yangchentech.comNatural Rubber
Wear Resistance Improved due to the cross-linked structure. yangchentech.comNatural Rubber
Heat Resistance Enhanced. yangchentech.comNatural Rubber
Thermal Stability Markedly improved compared to linear PUU. hep.com.cnPolyurethane-Urea (PUU)
Mechanical Properties Optimal performance at 1.5% HVA-2 content. hep.com.cnPolyurethane-Urea (PUU)
Strength and Toughness More than doubled compared to unmodified composite. researchgate.netImpact Modified PP/Magnesium Hydroxide

Reactive Modification of Thermoplastics and Thermosets

N,N'-m-phenylenedimaleimide is utilized in the reactive modification of thermoplastics and thermosets to enhance their properties. core.ac.ukmaterianova.bemdpi.com This process involves using an extruder as a reactor to carry out chemical reactions in a continuous and solvent-free manner. materianova.be

Poly(phenylene ether) (PPE) and Polyurethane-Urea (PUU) Systems

In the case of poly(phenylene ether) (PPE), N,N'-m-phenylenedimaleimide (PDMI) is used as a crosslinking agent to fabricate polymer substrates. koreascience.krkoreascience.kr The addition of PDMI improves solder heat resistance and inflammability, although it can lead to a slight increase in dielectric constant and dielectric loss. koreascience.kr A peel strength greater than 1 kN/m was achieved with the addition of 10 wt% or more of PDMI. koreascience.krkoreascience.kr The reaction mechanism is believed to involve the formation of a network structure by crosslinking PDMI with PPE. koreascience.krkoreascience.kr

For polyurethane-urea (PUU) elastomers, N,N'-m-phenylenedimaleimide (HVA-2) is used as a crosslinking agent along with an initiator like dicumyl peroxide (DCP). hep.com.cnscience.govscience.gov This adjacency crosslinking results in thermosetting elastomers with improved thermal stability compared to their linear counterparts. hep.com.cnresearchgate.net The mechanical properties are optimized at a specific concentration of HVA-2, typically around 1.5%. hep.com.cnscience.govresearchgate.net

Polymer SystemCrosslinking AgentEffect of Modification
Poly(phenylene ether) (PPE) N,N'-m-phenylenedimaleimide (PDMI)Improved solder heat resistance and inflammability. koreascience.kr
Polyurethane-Urea (PUU) N,N'-m-phenylenedimaleimide (HVA-2)Improved thermal stability and mechanical properties. hep.com.cnresearchgate.net

Interphase Structure Development in Composites

In impact-modified polypropylene (IMPP) filled with magnesium hydroxide, the use of BMI as a reactive modifier leads to a significant improvement in the composite's strength and toughness. researchgate.net This is achieved through the encapsulation of the filler particles by the elastomeric impact modifier phase, which is then strongly bonded to the polypropylene matrix. researchgate.net The BMI facilitates addition reactions of polypropylene macroradicals to its maleimide (B117702) groups, creating a higher crosslink density in the interphase region compared to the bulk matrix. researchgate.net This results in reduced crystallinity in the interphase, which contributes to the enhanced toughness of the composite. researchgate.net

Design of Self-Healing Polymers and Stimuli-Responsive Materials

N,N'-phenylenedimaleimide and its derivatives are instrumental in the design of self-healing polymers and stimuli-responsive materials. rsc.orgresearchgate.net These "smart" materials can alter their properties in response to external stimuli like temperature, light, or pH. rsc.orgresearchgate.net

Self-healing polymers possess the ability to repair damage autonomously. uni-halle.deplasticsengineering.orgnih.gov One approach to creating such materials is through the use of reversible covalent bonds, such as those formed in Diels-Alder reactions. mdpi.comacs.org In this context, furan-functionalized polymers can be crosslinked with bismaleimides. mdpi.com Heating the material can reverse the Diels-Alder reaction, breaking the crosslinks and allowing the material to flow and heal a crack. Upon cooling, the crosslinks reform. acs.org

A strategy to enhance the efficiency of this process involves incorporating both the furan (B31954) and maleimide functionalities into the same polymer domain. mdpi.com For instance, a polyurethane prepolymer can be terminated with N-(2-hydroxyethyl)-maleimide and then cured with a difuranic agent. mdpi.com

Stimuli-responsive materials change their properties in response to environmental changes. rsc.orgmdpi.comnih.govyoutube.com For example, polymers can be designed to change color or fluorescence in response to mechanical stress. mdpi.com This can be achieved by incorporating sensor molecules, such as a dye pair consisting of an emitter and a quencher, into the polymer matrix. mdpi.com When the material is stretched, the distance between the emitter and quencher increases, leading to a change in fluorescence. mdpi.com

Reversible Crosslinking Networks for Material Recovery

The integration of N,N'-Phenylenedimaleimide into polymer networks through reversible covalent bonds is a key strategy for creating sustainable materials that can be recovered and reprocessed. The primary mechanism enabling this is the thermally reversible Diels-Alder (DA) cycloaddition reaction. nih.govscielo.br In this system, PDM acts as the dienophile, reacting with a polymer that has been functionalized with diene groups, most commonly furan moieties. nih.govscielo.br

At moderate temperatures (typically below 100°C), the maleimide groups of PDM readily react with the furan groups on the polymer chains, forming stable covalent crosslinks (the DA adducts). nih.govnih.gov This process transforms the linear polymer chains into a robust, crosslinked network. nih.gov Upon heating to elevated temperatures (generally above 120°C), the reverse reaction, known as the retro-Diels-Alder (rDA) reaction, is triggered. nih.govscielo.br This breaks the crosslinks and temporarily restores the furan and maleimide groups, causing the material to de-crosslink and flow like a thermoplastic, which allows it to be reprocessed or reshaped. scielo.brnih.gov Subsequent cooling allows the DA reaction to occur again, reforming the crosslinked network and restoring the material's properties. scielo.br This cycle of crosslinking and de-crosslinking enables material recovery and recycling, mitigating the environmental impact of traditional thermosetting polymers. acs.orgmdpi.com

Research has demonstrated the efficacy of this approach in various polymer systems. For instance, studies on furan-grafted poly(vinyl alcohol) crosslinked with a dimaleimide showed that the resulting material could be effectively de-crosslinked at 120°C and re-crosslinked at 80°C. nih.gov The recyclability is often quantified by measuring the gel content—the insoluble fraction of the polymer network—before and after recycling cycles.

Table 1: Recyclability of a PVA-based Polymer Crosslinked with Dimaleimide
ConditionGel Content (%)
Initial Crosslinked State (at 80°C)82.1
After De-crosslinking (at 120°C for 2h)4.3
Data adapted from studies on poly(vinyl alcohol) grafted with furoic acid and crosslinked with N,N'-(4,4'-methylenediphenyl)dimaleimide, demonstrating the reversible nature of the network.[ nih.gov(https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQGYsIF4fDEyctFM28aVzdxedFb9NVYp2a2QL-PK321gOLsDPTADuBxFpaifvbA5tGQH4KlqekpyVcL9hkEXKpShxrq9C3W0nTIyLYF_2WIywvG0MCnY4mu4KiVcAdw9Tl7UdiHeJs5MXFDGp20%3D)]

Integration into Shape Memory Polymer Systems

The same reversible crosslinking mechanism mediated by N,N'-Phenylenedimaleimide is fundamental to its integration into shape memory polymers (SMPs). nih.govumons.ac.be SMPs are smart materials that can be deformed and fixed into a temporary shape, and then recover their original, permanent shape upon exposure to an external stimulus, such as heat. nih.govwikipedia.org

In PDM-crosslinked SMPs, the covalently bonded network formed by the Diels-Alder adducts defines the material's permanent shape. umons.ac.be The shape memory cycle works as follows:

Programming: The material is heated above a transition temperature (Ttrans), which is typically the melting temperature (Tm) of crystalline domains or the glass transition temperature (Tg) of the polymer segments. umons.ac.bemdpi.com At this temperature, the polymer chains have increased mobility. A mechanical deformation is applied to set a temporary shape.

Fixing: The material is cooled below Ttrans while the deformation is maintained. This fixes the temporary shape by forming physical crosslinks like crystallites or by restricting chain mobility in the glassy state. wikipedia.org

Recovery: Upon reheating the material above Ttrans, the physical crosslinks melt or the chains regain mobility. The stored entropic energy within the permanent covalent network, established by the PDM crosslinks, drives the material back to its original, thermodynamically favored shape. nih.gov

In systems utilizing the DA/rDA reaction, the transition can be directly linked to the reversibility of the crosslinks themselves. nih.gov Research on crosslinked poly(ε-caprolactone) (PCL)-based polyurethane systems demonstrated that the melting temperature of the PCL segments served as the switching temperature for shape-memory properties. nih.gov These systems exhibited both one-way and two-way shape-memory effects, depending on the crosslinking density controlled by the PDM content. nih.govacs.org The performance of SMPs is evaluated by their shape fixity (Rf), the ability to maintain the temporary shape, and shape recovery (Rr), the ability to return to the permanent shape.

Table 2: Shape Memory Properties of PDM-Crosslinked Polyurethane
PropertyValue (%)
Shape Fixity Ratio (Rf)>98
Shape Recovery Ratio (Rr)>93
Illustrative data based on findings for recyclable and shape-memory polyurethanes crosslinked with PDM via Diels-Alder chemistry.

Influence on Polymer Architecture and Network Formation

The introduction of N,N'-2-Phenylenedimaleimide as a crosslinking agent profoundly influences the final architecture of the polymer. Depending on the synthesis strategy and the other polymeric components present, it can lead to the formation of either standard crosslinked networks or more complex structures like interpenetrating polymer networks (IPNs).

Formation of Interpenetrating Polymer Networks (IPNs) vs. Crosslinked Networks

A standard crosslinked network consists of polymer chains that are interconnected by covalent bonds to form a single, continuous, three-dimensional network. capes.gov.br When N,N'-2-Phenylenedimaleimide is used to crosslink a single type of polymer (e.g., a furan-functionalized polymer), it acts as a bridge between different chains, resulting in the formation of such a single network. scielo.br The entire system is one giant macromolecule, which is insoluble and does not flow unless the crosslinks are reversible. acs.org

In contrast, an Interpenetrating Polymer Network (IPN) is a more complex architecture comprising two or more independent polymer networks that are physically entangled and interlaced on a molecular scale but are not covalently bonded to each other. wikipedia.orgcyu.fr To be classified as a true IPN, the distinct networks cannot be separated without breaking chemical bonds. wikipedia.org

While PDM is commonly used to form standard networks, it can also be utilized in the synthesis of IPNs. A sequential IPN could be synthesized by first creating a crosslinked network of one polymer (Polymer 1). This network is then swollen with the monomers and crosslinker for a second polymer (Polymer 2). The polymerization and crosslinking of the second network are then initiated in situ. If N,N'-2-Phenylenedimaleimide were used as the crosslinking agent for Polymer 2, it would form a second, independent network physically entangled within the first. This approach has been used to create IPNs with a "switch-spring" composition for two-way shape memory effects, where one network provides a reversible switching function and the other provides an elastic restoring force. rsc.org

Table 3: Comparison of Network Architectures
CharacteristicStandard Crosslinked NetworkInterpenetrating Polymer Network (IPN)
Number of NetworksOneTwo or more
Inter-Network BondingN/A (single network)No covalent bonds between networks
ConnectivityAll polymer chains covalently linkedPhysical entanglement and interlacing of networks
Phase SeparationGenerally homogeneousCan be controlled to create specific morphologies cyu.fr
Conceptual comparison based on definitions from IUPAC and polymer science literature.[ wikipedia.org(https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQEIdiFKWN79ptMuosDJ985dd9p9mHBUyfCQ8BzMwgswWfmAb_15qcmIT3ZUem_ywAj6W9gKvID_5DevoPp8BXttZbhc__DDlIBeqfneLZVZneAZuRi2SjwmgbLy9KmuU5XgolO6jR6e0T-7qsW4sefQn7L6Jinwk2e-)][ cyu.fr(https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQGW5jS0SkxQaG9Q3-5FP0yjaybamfuAJTvcmOHOY17dubxjZbv_L8kjjpcEsZhN0b5TplxEl08pkxl3StHb9x_ctTZwqm_dkEHUFGWHkxvez1Lin_GLFIf6xN9zrZQah5TDhUT_LE004cavvJq6VgqYA5Nfrn1oUCO-kswUdzdjQsrenIcMqdvYW_OtKXTuVw2j7yr-LF5Zv0-AChXVd0JXQazJaDHMiA%3D%3D)]

Modulation of Crosslinking Density

The crosslinking density—defined as the number of crosslinks per unit volume—is a critical parameter that dictates the mechanical and thermal properties of a polymer network. N,N'-2-Phenylenedimaleimide allows for precise control over this density. By simply varying the stoichiometric ratio of the PDM crosslinker to the reactive sites on the polymer chains (e.g., furan groups), the final crosslinking density of the material can be effectively modulated. mdpi.com

An increase in the concentration of PDM generally leads to a higher crosslinking density. This results in a more tightly connected network, which typically enhances properties such as stiffness (Young's modulus), thermal stability, and hardness. science.gov Conversely, a lower concentration of PDM results in a lower crosslinking density, producing a softer, more flexible material with a lower glass transition temperature. mdpi.com

This principle was clearly demonstrated in a study of DA-based networks where the stoichiometric ratio (r) of maleimide groups to furan groups was varied. mdpi.com As the ratio decreased (creating a deficit of the maleimide crosslinker), the crosslink density decreased, which in turn lowered the material's glass transition temperature and Young's modulus. mdpi.com The ability to tune the crosslinking density is crucial for tailoring material properties for specific applications, from rigid composites to soft elastomers and shape memory actuators. nih.govumons.ac.be

Table 4: Influence of Maleimide/Furan Ratio on Network Properties
Stoichiometric Ratio (r = [Maleimide]/[Furan])Glass Transition Temp. (Tg), °CYoung's Modulus (E), MPa
1.036.92.4
0.830.11.4
0.626.50.9
Data adapted from a study on Diels-Alder polymer networks, illustrating the effect of varying the crosslinker-to-functional-group ratio on material properties.[ mdpi.com(https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQG1RT4Nzb5hM3LhGbaUQK5deNM4LSmxsDFVk85hJYGXEwIt5yanNY9D5zUedf8y6GDXUllfUsMYgw9wXTzKUtXlyHnMznj0O6FroeY3FHSoklVBU2k47H5GtVmyW3AfHJ9dsI1i)]

Biochemical and Biological Applications of N,n 2 Phenylenedimaleimide

Protein Crosslinking and Structural Elucidation

The ability of N,N'-2-phenylenedimaleimide and its isomers to form covalent crosslinks between specific amino acid residues has been instrumental in the structural and functional characterization of proteins. nih.gov These reagents act as "molecular rulers," providing distance constraints between the crosslinked residues, which aids in mapping protein topography and understanding both tertiary and quaternary structures. nih.gov This is particularly valuable for proteins that are difficult to crystallize. nih.gov The crosslinking efficiency of o-PDM can be influenced by the accessibility of the target residues and the local dielectric environment. nih.gov

Studies on Myosin and Actin Filaments

While much of the foundational work on muscle proteins has utilized the para-isomer (N,N'-p-phenylenedimaleimide or p-PDM), these studies highlight the utility of phenylenedimaleimides in dissecting complex protein machinery. For instance, p-PDM has been crucial in studying the interaction between myosin and actin, the proteins responsible for muscle contraction. It has been used to crosslink reactive sulfhydryl groups (SH1 and SH2) on the myosin head, which traps nucleotides like MgADP at the active site. scispace.comnih.gov This modification allows researchers to simulate specific states of the ATP hydrolysis cycle and study their effects on actin filament flexibility and movement. scispace.com

In studies on actin itself, p-PDM was used to create intermolecular crosslinks within F-actin filaments. pnas.orgpnas.org This research successfully identified a crosslink between lysine-191 of one actin monomer and cysteine-374 of an adjacent monomer. pnas.orgpnas.orgosti.gov This finding provided a critical distance constraint of approximately 1.2-1.4 nm between these two residues, offering vital information for modeling the orientation of monomers within the actin filament. pnas.org Such studies demonstrate the power of dimaleimide crosslinkers in elucidating the detailed architecture of large protein assemblies.

Investigation of Protein Conformation and Active Sites

N,N'-2-Phenylenedimaleimide serves as a probe for studying the conformational states of proteins. It has been used to investigate the structure of the cAMP receptor protein (CRP) of Escherichia coli, revealing details about its conformation. acs.orgnih.gov The active site of an enzyme is a precise three-dimensional structure, often composed of amino acids that are distant in the primary sequence but brought together by protein folding. jrc.ac.insaylor.org Crosslinking can provide direct evidence of the proximity of such residues.

In studies of the lactose (B1674315) permease of E. coli, o-PDM and its para-isomer were used to probe the proximity of helices within the protein. By introducing cysteine residues at specific locations, researchers could identify which helices were close enough to be crosslinked. nih.govnih.gov For example, o-PDM, with its rigid 6 Å span, was able to crosslink residues between helix VII and helix II, providing data on their relative arrangement. nih.gov Furthermore, changes in crosslinking efficiency upon ligand binding offered insights into the conformational changes that are essential for the transporter's function. nih.gov Similarly, p-PDM was used to "lock" the nucleotide-binding cleft of myosin subfragment 1 in a closed state by crosslinking two nearby thiols, effectively trapping a nucleotide in the active site and blocking further binding. nih.gov

Protein SystemCrosslinkerKey FindingReference
Lactose Permeaseo-PDMDemonstrated proximity between transmembrane helices IV, VII, and XI. nih.gov
Myosin Subfragment 1p-PDMTrapped MgADP in the active site by crosslinking SH1 and SH2. scispace.comnih.gov
cAMP Receptor Proteino-PDMUsed as a probe to study protein conformation. acs.orgnih.gov

Identification of Crosslinked Peptides and Residues

A significant challenge in crosslinking studies is the identification of the exact peptides and amino acid residues that have been linked. nih.gov Various techniques have been developed to address this. One study described a method to identify peptides modified by o-phenylenebismaleimide (OPBM) without using mass spectrometry or radioactive labels. nih.gov The technique involved separating tryptic digests by reverse-phase liquid chromatography (RPLC), immobilizing the fractions on a membrane, and using an antibody that cross-reacts with the OPBM linker for immunodetection. nih.gov

In the structural analysis of F-actin, a more traditional approach was used. F-actin was crosslinked with radioactively labeled [¹⁴C]p-PDM. pnas.orgpnas.org After enzymatic digestion of the crosslinked protein, the resulting radioactive peptide was isolated using gel filtration and high-performance liquid chromatography (HPLC). pnas.org Subsequent amino acid composition and sequence analysis revealed that the peptide consisted of residues 184-196 from one actin monomer and residues 373-375 from another, unequivocally identifying the crosslink between Lysine-191 and Cysteine-374. pnas.org

Antibody Conjugation and Bioconjugation Strategies

N,N'-2-Phenylenedimaleimide is a key reagent in bioconjugation, the process of linking two or more molecules, at least one of which is a biomolecule. creative-proteomics.com Its ability to efficiently link molecules via thiol groups makes it particularly suitable for creating antibody conjugates for various applications, from immunoassays to therapeutics. The "bis-maleimide" method, which uses homobifunctional reagents like o-PDM, is widely employed for linking two proteins that both contain available thiol groups, such as antibody fragments.

Formation of Enzyme-Antibody Conjugates

The conjugation of enzymes to antibodies is a cornerstone of modern immunoassays, such as ELISA. N,N'-2-phenylenedimaleimide has been used to create stable and active enzyme-antibody conjugates. Improved procedures have been detailed for the conjugation of β-D-galactosidase to rabbit IgG and its Fab' fragments using o-PDM. jst.go.jpoup.com The process involves first introducing maleimide (B117702) residues into the antibody or Fab' fragment, which are then reacted with thiol groups on the enzyme. jst.go.jpnih.gov

Conjugate ComponentsCrosslinkerApplicationReference
Rabbit IgG/Fab' + β-D-galactosidaseo-PDMSandwich Enzymoimmunoassay jst.go.jpoup.com
HIV-1 Reverse Transcriptase + β-D-galactosidaseo-PDMUltrasensitive Enzyme Immunoassay for anti-HIV-1 IgG nih.gov
Anti-L1210 Fab' + Ricin A-chaino-PDMStudy of cytotoxicity of immunotoxins nih.gov

These studies have optimized reaction conditions, such as performing the maleimide introduction under a nitrogen atmosphere to improve efficiency. jst.go.jp The resulting conjugates, which link multiple antibody fragments per enzyme molecule, have shown high enzymatic and immunological activity and have been successfully used in sensitive sandwich enzyme immunoassays. jst.go.jpoup.comnih.gov For example, a conjugate of HIV-1 reverse transcriptase and β-D-galactosidase created using o-PDM was employed in an ultrasensitive immune complex transfer enzyme immunoassay for detecting anti-HIV-1 antibodies. nih.gov

Development of Bispecific Antibodies

Bispecific antibodies (bsAbs) are engineered proteins that can simultaneously bind to two different types of antigens. This dual specificity has significant therapeutic potential, particularly in oncology, where a bsAb can be designed to bridge an immune cell to a tumor cell. Chemical crosslinking is one method to produce these complex molecules. google.com

N,N'-2-phenylenedimaleimide is used to create Fab' x Fab' bispecific antibodies by forming a stable thioether bond between the hinge-region thiols of two different Fab' fragments. nih.govnih.govmicrodetection.cn The process involves generating F(ab')₂ fragments from two different parent antibodies, reducing the inter-heavy chain disulfide bonds to expose free thiol groups, and then recombining the resulting Fab' fragments in the presence of o-PDM. nih.gov This method was used to prepare a humanized anti-CEA x murine anti-indium-DTPA bispecific antibody for use in pretargeting cancer cells for radionuclide therapy. nih.gov The resulting chemically cross-linked construct maintained its dual binding specificity both in vitro and in vivo. nih.gov

Research on Protein Function and Dynamics using Crosslinking

The study of protein dynamics, which encompasses the motion and conformational changes of proteins over time, is critical for understanding their functional mechanisms. numberanalytics.com Proteins are not static entities; they undergo a range of motions, from small residue rotations to large-scale domain displacements, in response to stimuli like ligand binding. numberanalytics.comarxiv.org These conformational changes are fundamental to a protein's function. numberanalytics.com Chemical crosslinking, in conjunction with techniques like mass spectrometry, provides a powerful method for obtaining low-resolution structural information and mapping the physical interactions between amino acid side chains within proteins and protein complexes. nih.gov

N,N'-2-Phenylenedimaleimide, also known as N,N'-o-phenylenedimaleimide (o-PDM), is a homobifunctional crosslinking reagent that reacts with sulfhydryl groups. chemdad.com Its short and rigid structure, with a defined spacer arm length of approximately 6 Å, makes it an excellent tool for probing close proximities between cysteine residues within a protein or protein complex. nih.govcapes.gov.br By introducing cysteine residues at specific sites through site-directed mutagenesis, researchers can use o-PDM to measure intramolecular distances and detect conformational changes, thereby elucidating protein function and dynamics.

Detailed Research Findings

Probing Helix Proximity and Conformational Changes in Lactose Permease:

A significant application of o-PDM has been in the study of the lactose permease of Escherichia coli. In this research, the N- and C-terminal halves of the permease, each engineered to contain a single cysteine residue, were co-expressed to study their interaction. The researchers used o-PDM and other crosslinkers with different spacer arm lengths to determine the proximity of helices II and VII.

The rigid 6 Å spacer of o-PDM was effective in crosslinking a cysteine at position 245 (in helix VII) with cysteines at positions 52 or 53 (in helix II), indicating that these positions are approximately 6 Å apart. nih.govcapes.gov.br In contrast, when a crosslinker with a longer spacer arm, N,N'-p-phenylenedimaleimide (p-PDM, 10 Å), was used, it only weakly crosslinked the Cys pair at 245/53 and did not crosslink the 245/52 pair at all. nih.govcapes.gov.br Furthermore, ligand binding was found to induce a translational or "scissors-like" displacement of the helices by 3-4 Å, a movement that was detected by changes in the crosslinking efficiency of different reagents. nih.govcapes.gov.br Interestingly, the crosslinking of positions 245 and 53 was found to inhibit the transport function of the permease, highlighting that conformational flexibility is essential for its activity. nih.govcapes.gov.br

Crosslinking Results in Lactose Permease Mutants
Cysteine Pair (Helix Location)Crosslinking Reagent (Spacer Length)ResultInference
Asn245Cys (VII) / Ile52Cys (II)o-PDM (6 Å)CrosslinkedResidues are ~6 Å apart. nih.govcapes.gov.br
Asn245Cys (VII) / Ser53Cys (II)o-PDM (6 Å)CrosslinkedResidues are ~6 Å apart. nih.govcapes.gov.br
Asn245Cys (VII) / Ile52Cys (II)p-PDM (10 Å)Not CrosslinkedDistance is less than 10 Å. nih.govcapes.gov.br
Asn245Cys (VII) / Ser53Cys (II)p-PDM (10 Å)Weakly CrosslinkedDistance is approximately 10 Å. nih.govcapes.gov.br
Gln242Cys (VII) / Ser53Cys (II)o-PDM (6 Å)Not CrosslinkedDistance is greater than 6 Å. nih.govcapes.gov.br
Gln242Cys (VII) / Ser53Cys (II)p-PDM (10 Å)CrosslinkedDistance is approximately 10 Å. nih.govcapes.gov.br

Restoring Activity in an Ion Antiporter:

N,N'-2-Phenylenedimaleimide has also been instrumental in defining the functional interface between transmembrane segments (TMSs) IV and XI of the NhaA Na+/H+ antiporter in E. coli. Researchers created a series of double-cysteine mutants to probe the interaction between these two segments. One particular mutant, T132C/G338C, was functionally inactive. Remarkably, when this "dead" mutant was treated with o-PDM, its Li+/H+ antiport activity was revived. nih.gov This finding suggests that the crosslinker physically locked the two transmembrane segments into a conformation that is permissive for ion transport. nih.gov In contrast, a shorter crosslinker revived both Na+/H+ and Li+/H+ activity, indicating that subtle conformational differences dictate substrate specificity. nih.gov This study powerfully demonstrates how o-PDM can not only probe protein structure but also manipulate its function, providing strong evidence that crosslinking can restore an active conformation. nih.gov

Effect of o-PDM Crosslinking on NhaA Antiporter Mutants
Double-Cysteine MutantInitial ActivityActivity after o-PDM CrosslinkingConclusion
T132C/G338CInactive ("Dead")Li+/H+ antiport activity revivedCrosslinking restores an active conformation. nih.gov
D133C/G338C-Pronounced intramolecular crosslinkingDefines an interface domain between TMS IV and XI. nih.gov
A137C/G338C-Pronounced intramolecular crosslinkingDefines an interface domain between TMS IV and XI. nih.gov

Probing Conformational Changes in cAMP Receptor Protein (CRP):

Early studies also utilized o-PDM as a probe for the conformation of the cAMP receptor protein (CRP) from Escherichia coli. acs.orgacs.org This research was foundational in demonstrating that the binding of cyclic AMP (cAMP) to the receptor protein induces significant conformational changes, which could be detected by alterations in the crosslinking pattern. nih.gov

Table of Mentioned Compounds

Compound Name Abbreviation
N,N'-2-Phenylenedimaleimide o-PDM
N,N'-p-phenylenedimaleimide p-PDM
1,6-bis-maleimidohexane BMH
Cysteine Cys
Asparagine Asn
Isoleucine Ile
Serine Ser
Glutamine Gln
Threonine Thr
Glycine Gly
Aspartic acid Asp
Alanine Ala
Lithium Li
Sodium Na

Advanced Characterization Methodologies in Research on N,n 2 Phenylenedimaleimide Systems

Spectroscopic Techniques for Structural and Reaction Analysis

Spectroscopy is fundamental to understanding the chemical structure of the monomer and tracking its transformation during polymerization.

Fourier-Transform Infrared Spectroscopy (FT-IR)

Fourier-Transform Infrared (FT-IR) spectroscopy is a powerful technique used to identify functional groups within a molecule by measuring the absorption of infrared radiation. osti.gov In the study of m-PDM systems, FT-IR is invaluable for confirming the chemical structure and monitoring the curing process. The analysis involves passing infrared light through a sample and detecting which wavelengths are absorbed. osti.gov This absorption pattern creates a unique spectral fingerprint of the material.

During the polymerization or grafting of m-PDM, the reaction of the maleimide (B117702) double bond is a key event. This can be observed in the FT-IR spectrum through the disappearance or reduction in intensity of peaks associated with the C=C bond. Concurrently, the formation of new bonds, such as C-C linkages from the crosslinking reaction, can be inferred. The imide ring itself has strong, characteristic absorption bands, particularly the carbonyl (C=O) stretching vibrations. osti.gov Research on related polyimides shows that the intensity of peaks like the C-N stretch can increase upon full curing, indicating a more ordered and complete polymer network. osti.gov

Table 1: Characteristic FT-IR Absorption Bands for N,N'-m-Phenylenedimaleimide Systems

Wavenumber (cm⁻¹) Vibrational Mode Functional Group Significance
~1710 cm⁻¹ Asymmetric C=O Stretch Imide Carbonyl Confirms the presence of the imide ring.
~1380 cm⁻¹ C-N Stretch Imide Ring Characteristic peak for imide structures; changes can indicate curing. osti.gov
~1145 cm⁻¹ Imide Ring Deformation Imide Ring Part of the imide fingerprint region.
~830 cm⁻¹ =C-H Bending Maleimide C=C Disappearance indicates consumption of the double bond during curing.

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H NMR for conformational analysis)

Nuclear Magnetic Resonance (NMR) spectroscopy is an essential tool for obtaining detailed information about molecular structure and dynamics in solution. nih.gov For molecules like m-PDM, ¹H NMR is particularly useful for conformational analysis. The technique relies on the magnetic properties of atomic nuclei, providing data on the chemical environment of each proton.

In compounds with restricted bond rotation, such as the N-aryl bond in phenylenedimaleimides, different spatial arrangements or conformations (rotamers) can exist and may interconvert slowly on the NMR timescale. copernicus.org This slow exchange can result in the appearance of multiple distinct sets of signals in the NMR spectrum, where a single, rapidly rotating molecule would show only one set. scielo.br By analyzing the chemical shifts, coupling constants, and the number of signals, researchers can deduce the preferred conformations of the molecule in solution. Two-dimensional NMR experiments, such as 2D-EXSY, can further verify the interconversion between these different isomers. rsc.org This conformational preference is crucial as it can influence the reactivity of the maleimide groups and the architecture of the resulting polymer network.

Table 2: Illustrative ¹H NMR Data for Conformational Analysis

Chemical Shift (ppm) Proton Type Multiplicity Significance
7.0 - 7.5 ppm Aromatic Protons Multiplet Signals from the central phenyl ring. The pattern can indicate substitution (ortho, meta, para).
6.8 ppm Olefinic Protons Singlet Protons on the maleimide C=C double bond. Their equivalence suggests symmetrical rotation or a specific fixed conformation.

Thermal Analysis for Curing and Stability Studies

Thermal analysis techniques measure changes in the physical or chemical properties of a material as a function of temperature. They are critical for defining the processing parameters and service limits of m-PDM-based materials.

Differential Scanning Calorimetry (DSC) for Curing Behavior

Differential Scanning Calorimetry (DSC) is the primary method for studying the curing behavior of thermosetting resins like those formed using m-PDM. The technique measures the difference in heat flow required to increase the temperature of a sample and a reference as they are subjected to a controlled temperature program. compositeskn.org Since curing is an exothermic (heat-releasing) process, it appears as a distinct peak on the DSC thermogram. compositeskn.orgresearchgate.net

By analyzing this exothermic peak, several key parameters of the curing reaction can be determined:

Onset Temperature: The temperature at which the curing reaction begins.

Peak Temperature: The temperature at which the reaction rate is at its maximum.

Heat of Reaction (ΔH): The total heat evolved during the reaction, which is proportional to the area under the exothermic peak. This value is used to determine the degree of cure. compositeskn.org

DSC can be run in two modes: dynamic (scanning over a temperature range) to identify the cure window, and isothermal (holding at a constant temperature) to study the reaction kinetics at a specific processing temperature. scielo.br The glass transition temperature (Tg), which is the temperature where the material changes from a rigid, glassy state to a more flexible, rubbery state, can also be measured by DSC and is a critical indicator of the final cured state of the material. compositeskn.org

Table 3: Typical DSC Data for the Curing of a Bismaleimide (B1667444) System

Parameter Typical Value Range Unit Description
Curing Onset Temperature 150 - 200 °C Temperature at which polymerization begins to be significant.
Peak Exotherm Temperature 200 - 280 °C Temperature of the maximum rate of cure during a dynamic scan.
Heat of Reaction (ΔH) 100 - 200 J/g Total energy released during the curing process. Used to calculate the extent of reaction. compositeskn.org

Thermogravimetric Analysis (TGA) for Thermal Performance

Thermogravimetric Analysis (TGA) evaluates the thermal stability of a material by continuously measuring its mass as the temperature is increased in a controlled atmosphere. celignis.cominnovatechlabs.com The resulting data is a plot of weight percentage versus temperature, which reveals the temperatures at which the material decomposes.

For materials crosslinked with m-PDM, TGA is used to determine their upper service temperature and to assess their thermal and oxidative stability. eltra.com The analysis provides the onset temperature of decomposition, which is a key measure of thermal stability. The test can be run in an inert atmosphere (like nitrogen) to study thermal degradation or in an oxidative atmosphere (like air) to assess stability against oxidation at high temperatures. celignis.comeltra.com Polymers incorporating m-PDM are known for their high thermal stability, showing little weight loss until very high temperatures are reached.

Table 4: Representative TGA Data for a Cured Bismaleimide Polymer

Parameter Atmosphere Typical Value Range Unit Significance
Onset of Decomposition (T₅%) Nitrogen 400 - 450 °C Temperature at which 5% weight loss occurs, indicating the beginning of significant thermal degradation.
Temperature of Max. Decomposition Rate Nitrogen 450 - 500 °C The temperature at which the material degrades most rapidly.

Rheological and Mechanical Testing for Material Performance

While spectroscopic and thermal analyses characterize the chemistry and thermal limits, rheological and mechanical tests evaluate the processability and end-use performance of the bulk material. contractlaboratory.com

Rheology is the study of the flow and deformation of materials. numberanalytics.com For thermosetting systems using m-PDM, rheological measurements are crucial for understanding how the material will behave during processing steps like molding or infusion. A rheometer measures properties like viscosity (resistance to flow) and modulus as a function of temperature, time, and applied stress. tainstruments.comtainstruments.com Before curing, the resin has a low viscosity, which increases dramatically as the crosslinking reaction proceeds, eventually leading to gelation and solidification. tainstruments.com

Mechanical testing measures the performance of the final, cured material under applied forces. transcell.com These tests determine the material's suitability for structural applications. Standard tests include:

Tensile Testing: Pulls a sample apart to measure its strength (tensile strength) and stiffness (modulus). moorewps.com

Flexural Testing: Bends a sample to determine its bending strength and modulus. contractlaboratory.com

Compression Testing: Pushes on a sample to evaluate its behavior under compressive loads. moorewps.com

The incorporation of m-PDM as a crosslinking agent is specifically intended to improve these mechanical properties, especially at elevated temperatures, leading to materials with high strength, stiffness, and durability. yangchentech.com

Table 5: Typical Mechanical and Rheological Properties of a Bismaleimide Resin System

Property Test Method Typical Value Unit Significance
Initial Viscosity (at processing temp.) Rotational Rheometry 0.1 - 10 Pa·s Determines the initial flowability of the resin for processing. nist.gov
Gel Time (at cure temp.) Isothermal Rheometry 10 - 60 minutes The time at which the resin transitions from a liquid to a solid gel. tainstruments.com
Tensile Strength Tensile Test 80 - 130 MPa The maximum stress the material can withstand before breaking under tension.
Tensile Modulus Tensile Test 3 - 5 GPa A measure of the material's stiffness or resistance to elastic deformation.

Rubber Process Analyzer (RPA) for Cure Characteristics

The Rubber Process Analyzer (RPA) is an indispensable tool for characterizing the cure behavior of rubber compounds, including those modified with N,N'-2-Phenylenedimaleimide. prescott-instruments.com This dynamic shear rheometer measures the viscoelastic properties of the material before, during, and after vulcanization, offering a detailed picture of the curing process. tainstruments.com By applying controlled shear stress, the RPA can determine crucial parameters that dictate the processing and final performance of the rubber compound. prescott-instruments.comtainstruments.com

Key cure characteristics obtained from an RPA include the minimum torque (ML), which is indicative of the uncured compound's viscosity, and the maximum torque (MH), which relates to the stiffness and crosslink density of the fully cured rubber. mdpi.com The difference between these values, ΔM (MH - ML), represents the degree of crosslinking. mdpi.com Other critical parameters measured are the scorch time (ts2), the time at which vulcanization begins, and the optimum cure time (t90), the time required to achieve 90% of the maximum torque. mdpi.com These parameters are essential for optimizing manufacturing processes to prevent premature curing (scorch) and to ensure complete vulcanization for desired properties. tainstruments.commontechusa.com

In systems containing N,N'-2-Phenylenedimaleimide, the RPA can be used to study its effect on the cure rate and state of cure. For instance, research on blends of natural rubber (NR) and chloroprene (B89495) rubber (CR) has utilized RPA to demonstrate how the addition of a bismaleimide can lead to a marching modulus behavior, achieving a significantly higher final torque compared to a conventional sulfur cure system. mdpi.com

Table 1: Representative Cure Characteristics Measured by RPA

ParameterDescriptionTypical UnitSignificance
ML (Minimum Torque) Viscosity of the uncured compound.dNmIndicates processability before curing. mdpi.com
MH (Maximum Torque) Stiffness of the fully cured compound.dNmCorrelates with crosslink density and modulus. mdpi.com
ΔM (MH - ML) Indicates the extent of crosslinking.dNmA measure of the change in stiffness due to curing. mdpi.com
ts2 (Scorch Time) Time to the onset of vulcanization.minCritical for process safety to avoid premature curing. mdpi.com
t90 (Optimum Cure Time) Time to reach 90% of maximum torque.minDefines the duration needed for optimal vulcanization. mdpi.com

Tensile Strength and Elastic Modulus Measurements

Tensile testing is a fundamental method for evaluating the mechanical performance of materials modified with N,N'-2-Phenylenedimaleimide. This test involves stretching a sample until it fails, providing critical data on its strength and elasticity. gvsu.edu The two primary properties derived from this test are tensile strength and elastic modulus (also known as Young's Modulus). univpm.it

Tensile Strength (Rm) , also referred to as the ultimate tensile strength (UTS), is the maximum stress a material can withstand while being stretched or pulled before necking, which is when the specimen's cross-section starts to significantly contract. schuetz-licht.comschuetz-licht.com It is a key indicator of a material's ability to resist fracture under tension.

Elastic Modulus (E) represents the material's stiffness. It is the ratio of stress to strain in the elastic region of deformation, where the material will return to its original shape if the load is removed. schuetz-licht.comdiastron.com A higher elastic modulus indicates a stiffer material. diastron.com For many materials, this is determined from the initial linear portion of the stress-strain curve. schuetz-licht.com In some cases, a proof strength (e.g., Rp0.2), which is the stress at which a permanent strain of 0.2% occurs, is used as a practical measure of the yield strength. schuetz-licht.com

The incorporation of N,N'-2-Phenylenedimaleimide into polymer systems, particularly elastomers, is often intended to enhance these mechanical properties by improving crosslink density and adhesion between different phases.

Table 2: Key Mechanical Properties from Tensile Testing

PropertySymbolDefinitionUnitImportance
Tensile Strength Rm or UTSThe maximum stress a material can endure before failure.MPa or N/mm²Measures the material's resistance to breaking under tension. schuetz-licht.com
Elastic Modulus EThe measure of a material's stiffness in the elastic region.GPa or MPaIndicates the ability of a material to resist elastic deformation. schuetz-licht.comdiastron.com
Yield Strength Rp0.2 or σyThe stress at which a specified amount of plastic deformation occurs.MPaDefines the limit of elastic behavior and the onset of permanent deformation. gvsu.eduschuetz-licht.com
Elongation at Break AThe percentage increase in length that a material undergoes before fracturing.%Indicates the material's ductility or ability to deform before breaking. schuetz-licht.com

Microscopic and Imaging Techniques

Electron Microscopy (SEM, TEM) for Morphological Analysis

Electron microscopy is a powerful tool for visualizing the microstructure of materials containing N,N'-2-Phenylenedimaleimide at high magnifications. Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) provide complementary information about the material's morphology. zys-group.ir

Scanning Electron Microscopy (SEM) scans a focused beam of electrons over a surface to create an image. It is primarily used to observe the surface topography and composition of a sample. zys-group.ir In the context of polymer blends and composites modified with N,N'-2-Phenylenedimaleimide, SEM is invaluable for analyzing the dispersion of fillers, the morphology of phase-separated domains, and the characteristics of fracture surfaces. its.ac.id For example, SEM analysis can reveal how the addition of the bismaleimide affects the interfacial adhesion between a rubber matrix and reinforcing fillers.

Transmission Electron Microscopy (TEM) operates by passing a beam of electrons through an ultrathin specimen. zys-group.ir This allows for the observation of the internal structure of the material at the nanoscale. zys-group.ir TEM can be used to visualize the size, shape, and distribution of nanoparticles or the detailed morphology of polymer phases, which can be influenced by the presence of N,N'-2-Phenylenedimaleimide as a crosslinking or compatibilizing agent. hep.com.cn

Atomic Force Microscopy (AFM) for Surface and Nanoscale Properties

Atomic Force Microscopy (AFM) is a high-resolution scanning probe microscopy technique that provides three-dimensional topographical images of surfaces at the nanoscale. mdpi.com It operates by scanning a sharp probe attached to a cantilever across the sample surface. mdpi.comresearchgate.net The deflections of the cantilever are measured to map the surface topography with extremely high vertical resolution. mdpi.com

Beyond imaging, AFM is a versatile tool for characterizing various nanoscale surface properties, including mechanical properties like elasticity, adhesion, and friction. researchgate.netnih.gov In "tapping mode," the oscillating cantilever's phase shift can provide qualitative contrast between different components in a heterogeneous sample. nih.gov More advanced AFM modes can generate quantitative maps of properties such as elastic modulus and adhesion. nih.govspmtips.com This capability is particularly useful for studying polymer systems containing N,N'-2-Phenylenedimaleimide, as it allows for the characterization of the mechanical properties of different phases and the interfacial regions between them at the nanoscale. spmtips.com

Table 3: Comparison of Microscopic Techniques

TechniquePrincipleInformation ObtainedTypical Application for PDM Systems
SEM Scans surface with an electron beam.Surface topography, morphology, elemental composition. zys-group.irAnalysis of filler dispersion, fracture surface morphology. its.ac.id
TEM Transmits electrons through a thin specimen.Internal structure, crystal structure, particle size/shape. zys-group.irVisualization of nanoscale phases and filler distribution within the matrix.
AFM Scans a sharp probe over the surface.3D surface topography, nanoscale mechanical properties (elasticity, adhesion). mdpi.comnih.govMapping of surface features and mechanical property variations across different domains.

Chromatographic and Separation Methods for Purity and Product Analysis

Chromatography encompasses a set of laboratory techniques used for the separation of mixtures. vogel-professional-education.de These methods are essential for determining the purity of N,N'-2-Phenylenedimaleimide itself and for analyzing the products of reactions in which it is involved. The fundamental principle involves distributing the components of a mixture between a stationary phase and a mobile phase. jru.edu.in

High-Performance Liquid Chromatography (HPLC) is a premier technique used to separate, identify, and quantify each component in a mixture. jru.edu.in It utilizes a column packed with a stationary phase and a liquid mobile phase pumped at high pressure. jru.edu.in HPLC is highly effective for purity assessment of the N,N'-2-Phenylenedimaleimide monomer and for analyzing complex reaction mixtures, offering high resolution and sensitivity. rotachrom.com Depending on the analyte's properties, different modes can be employed, such as reversed-phase, normal-phase, or ion-exchange chromatography. chromatographyonline.com

Thin-Layer Chromatography (TLC) is a simpler, faster, and less expensive chromatographic technique often used for qualitative analysis, such as monitoring the progress of a reaction or for initial purity checks. vogel-professional-education.de A small amount of the sample is spotted onto a plate coated with a stationary phase (e.g., silica (B1680970) gel), which is then placed in a chamber with a liquid mobile phase (developer). The separation occurs as the developer moves up the plate by capillary action. vogel-professional-education.de

These techniques are crucial in the synthesis and quality control stages, ensuring the starting maleimide is of high purity and for identifying and quantifying byproducts or unreacted starting materials in a polymer system. rotachrom.comkyoto-u.ac.jp

Theoretical and Computational Studies of N,n 2 Phenylenedimaleimide

Quantum Chemical Calculations of Reactivity and Electronic Structure

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and inherent reactivity of N,N'-2-Phenylenedimaleimide. scienceopen.com These methods solve approximations of the Schrödinger equation to determine the electron distribution and energy levels within the molecule. scienceopen.comresearchgate.net

A key aspect of these studies is the analysis of Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the LUMO is particularly significant as it indicates the molecule's ability to accept electrons. Research on maleimide-based additives has shown that a lower LUMO energy level corresponds to a higher reduction potential, meaning the molecule can be more easily reduced. its.ac.id This is a critical factor in its function, for example, as a crosslinking agent or an electrolyte additive where its decomposition potential is important. its.ac.id

The energy gap between the HOMO and LUMO is another crucial parameter derived from quantum chemical calculations. A small HOMO-LUMO gap is indicative of high chemical reactivity, as less energy is required to excite an electron to a higher energy state, facilitating chemical reactions. nih.gov DFT calculations can precisely compute these energy values, allowing for a quantitative prediction of reactivity. researchgate.net

In a study investigating maleimide-based additives for lithium-ion batteries, DFT calculations were used to determine the LUMO energy levels of N,N'-o-phenylenedimaleimide (O-MI) and other derivatives. its.ac.id The results showed that these maleimide (B117702) compounds have lower LUMO energy levels than common electrolyte solvents, indicating they would be preferentially reduced, a desirable characteristic for forming a stable solid electrolyte interphase (SEI). its.ac.id The calculated orbital energies provide a theoretical basis for understanding the electrochemical behavior of the molecule.

Table 1: Calculated Electronic Properties of Maleimide-Based Compounds

This table presents representative data from computational studies on maleimide compounds to illustrate the type of information gained from quantum chemical calculations. Exact values for N,N'-2-Phenylenedimaleimide may vary based on the computational method and basis set used.

Compound Computational Method LUMO Energy (eV) HOMO-LUMO Gap (eV) Reactivity Implication
This compound (O-MI) DFT Low - High reactivity, easily reduced its.ac.id
4-fluoro-phenylenedimaleimide (F-MI) DFT Lower than O-MI Smaller than O-MI Enhanced reactivity due to electron-withdrawing substituent its.ac.id

Molecular Dynamics Simulations of Crosslinking Processes

Molecular Dynamics (MD) simulations are a computational technique used to study the physical movements of atoms and molecules over time. researchgate.netiphy.ac.cn This method is particularly well-suited for simulating the complex process of polymer crosslinking, where individual monomer units, like N,N'-2-Phenylenedimaleimide, react to form a three-dimensional network. researchgate.net

To simulate the crosslinking process, a virtual system is constructed containing the unreacted components: the primary polymer chains and the crosslinking agent (N,N'-2-Phenylenedimaleimide). The interactions between atoms are governed by a set of equations known as a force field. researchgate.netiphy.ac.cn The simulation proceeds by calculating the forces on each atom and using these forces to predict their positions and velocities a short time step later.

A critical aspect of simulating crosslinking is modeling the formation of new chemical bonds. This is often done using a "static" or distance-based approach. researchgate.net In this method, the simulation identifies pairs of reactive atoms (for instance, a reactive site on the polymer and one on the maleimide group) that are within a specified cutoff distance. A new covalent bond is then created between them, and the system is allowed to relax to accommodate the new structure before the next crosslinking step. researchgate.netrsc.org This iterative process is repeated until a desired degree of crosslinking is achieved. researchgate.net

Stochastic molecular dynamics simulations have been specifically used to analyze the conformational space of N,N′-1,2-phenylenedimaleimide (oPDM) to provide a more realistic measure of its cross-linking span. nih.gov Such simulations account for the effect of solvent through random collisions and friction, allowing the molecule to sample a wide range of conformations. nih.gov This provides a statistical distribution of the potential distances the crosslinker can span between two reactive sites on polymer chains, which is a more accurate representation than a single value from a minimized structure. nih.gov

These simulations provide an atomistic view of the network's formation, revealing how the structure evolves and how the crosslinking agent orients itself to bridge polymer chains. biorxiv.org

Modeling of Structure-Property Relationships in Crosslinked Systems

A primary goal of computational modeling is to establish clear relationships between the molecular structure of a material and its macroscopic properties. pentasil.eu For systems crosslinked with N,N'-2-Phenylenedimaleimide, MD simulations and other computational techniques can predict key performance indicators such as mechanical strength, thermal stability, and dynamic properties. iphy.ac.cnmdpi-res.com

Once a crosslinked polymer network is generated via MD simulations (as described in section 7.2), the model can be subjected to virtual mechanical tests. For example, by applying a simulated tensile strain to the simulation box, one can generate a stress-strain curve from which mechanical properties like Young's modulus, yield stress, and ultimate strength can be calculated. iphy.ac.cn These simulations have shown that such properties are strongly dependent on the degree of conversion (crosslink density) and the molecular structure of the cross-linker. iphy.ac.cn

Similarly, thermal properties like the glass transition temperature (Tg) can be predicted. This is often done by simulating a cooling process and observing the change in density or specific volume as a function of temperature. The point at which the slope changes corresponds to the Tg. iphy.ac.cn Computational studies consistently show that Tg increases with a higher degree of crosslinking. iphy.ac.cn

The chemical structure of the crosslinking agent itself is a critical determinant of the final properties. pentasil.eu N,N'-2-Phenylenedimaleimide, with its rigid phenyl ring, is expected to impart significant stiffness and thermal stability to the polymer network compared to more flexible aliphatic crosslinkers. Modeling can quantify these effects by comparing the simulated properties of networks formed with different crosslinkers. iphy.ac.cnpentasil.eu The quantity and quality of the crosslinks formed, which are influenced by the coagent's structure, directly determine the physical properties of the resulting network. pentasil.eu

Table 2: Predicted Structure-Property Relationships in Crosslinked Polymers

This table summarizes general findings from molecular dynamics simulations on how molecular features of crosslinked thermosets influence macroscopic properties. These principles are applicable to systems using N,N'-2-Phenylenedimaleimide.

Molecular Feature Predicted Macroscopic Property Reference
Increasing Crosslink Density Increased Glass Transition Temperature (Tg) iphy.ac.cn
Increasing Crosslink Density Increased Young's Modulus and Yield Stress iphy.ac.cn
Rigid Crosslinker Structure (e.g., Phenyl ring) Higher Stiffness, Improved Thermal Stability pentasil.eu

Emerging Applications and Future Research Directions

N,N'-2-Phenylenedimaleimide in High-Performance Composites and Advanced Materials

N,N'-2-Phenylenedimaleimide and its isomers, such as N,N'-m-phenylenedimaleimide (m-PDM), are increasingly utilized as crosslinking agents and modifiers to enhance the thermal and mechanical properties of various polymers. cymitquimica.comchemimpex.com Their rigid aromatic structure and the reactive maleimide (B117702) groups contribute to the formation of highly crosslinked, thermally stable networks.

In the realm of high-performance composites, m-phenylenebismaleimide (BMI) has been shown to improve the interfacial adhesion between polymer matrices and fillers. For instance, in polypropylene (B1209903)/magnesium hydroxide (B78521) composites, BMI acts as an interface modifier, leading to significant improvements in mechanical properties. researchgate.net Similarly, it has been used as a compatibilizer in the reactive blending of post-consumer polyolefin waste, enhancing the melt viscosity, thermal stability, and mechanical properties of the recycled material. researchgate.net The ability of BMI to react with polymer macroradicals helps to "knit" dissimilar polymeric phases together, compensating for degradation-related loss in molar mass. researchgate.net

The incorporation of phenylenedimaleimides can also impart desirable characteristics to materials used in demanding environments. For example, N,N'-m-phenylenedimaleimide is used in electrical insulation materials due to its excellent heat resistance, corrosion resistance, and good mechanical properties. yangchentech.com It is also employed as a sulfur-free vulcanizing agent in the rubber industry to prevent the blackening of copper parts that can occur with traditional sulfur-based vulcanization. yangchentech.com

Recent research has also explored the use of N,N'-1,3-phenylenedimaleimide in the development of materials for construction, such as flooring, tiles, and insulation. cymerchemicals.com Furthermore, its role as a monomer in the synthesis of high-performance polymers continues to be a key area of investigation for applications in the aerospace and automotive industries. chemimpex.com

Table 1: Applications of Phenylenedimaleimides in Composites and Advanced Materials

Application AreaSpecific Phenylenedimaleimide IsomerFunctionObserved Improvements
Polymer Composites m-Phenylenebismaleimide (BMI)Interface modifierEnhanced mechanical properties in polypropylene/magnesium hydroxide composites. researchgate.net
Recycled Plastics m-Phenylenebismaleimide (BMI)CompatibilizerImproved melt viscosity, thermal stability, and mechanical properties of recycled polyolefins. researchgate.net
Rubber Vulcanization N,N'-m-Phenylene dimaleimide (PDM)Sulfur-free vulcanizing agentPrevents reversion, improves heat resistance, anti-aging properties, and adhesion. cymerchemicals.com
Electrical Insulation N,N'-m-Phenylene dimaleimide (PDM)AdditiveEnhanced heat resistance, corrosion resistance, and mechanical properties. yangchentech.com
High-Performance Polymers N,N'-2-PhenylenedimaleimideMonomer/CrosslinkerImproved thermal stability and mechanical properties for aerospace and automotive applications. chemimpex.com

Innovations in Self-Healing Materials and Smart Polymers

The reactivity of the maleimide groups in N,N'-2-Phenylenedimaleimide and its isomers makes them ideal candidates for creating dynamic and responsive polymer networks, which are the foundation of self-healing materials and smart polymers. asme.org These materials can repair damage or change their properties in response to external stimuli. asme.orgnih.gov

A key strategy for creating self-healing materials involves the use of reversible chemical reactions, such as the Diels-Alder reaction. nih.gov In this approach, a diene (like a furan (B31954) group) is reacted with a dienophile (the maleimide group of a phenylenedimaleimide) to form a thermally reversible crosslink. When the material is damaged, heating can reverse the Diels-Alder reaction, allowing the polymer chains to flow and heal the crack. Upon cooling, the forward reaction reforms the crosslinks, restoring the material's integrity.

For example, a self-healing system based on the Diels-Alder reaction between furfuryl-terminated polybutadiene (B167195) (FTPB) as the resin and N,N'-1,3-phenylenedimaleimide (PDMI) as the curing agent has been developed. nih.gov This system demonstrated good mechanical properties and a high repair efficiency of 88%. nih.gov Such materials have potential applications as binders in energetic materials like solid propellants, providing a self-repairing capability that enhances reliability. nih.gov

Phenylenedimaleimides are also instrumental in the development of shape-memory polymers. These "smart" materials can be programmed to remember an original shape and return to it from a deformed shape upon the application of a stimulus like heat. For instance, polyurethane systems crosslinked through Diels-Alder reactions with N,N'-phenylenedimaleimide have been shown to exhibit both one-way and two-way shape-memory properties. acs.orgacs.org The melting temperature of the semicrystalline polymer network serves as the switching temperature for the shape-memory effect. acs.orgacs.org

Table 2: Phenylenedimaleimides in Self-Healing and Smart Polymer Systems

Polymer SystemPhenylenedimaleimide IsomerMechanismKey FindingsApplication
Furfuryl-terminated polybutadiene (FTPB) binderN,N'-1,3-phenylenedimaleimide (PDMI)Reversible Diels-Alder reactionTensile strength of 1.76 MPa, tensile strain of 284%, and a crack repair efficiency of 88%. nih.govSelf-healing solid propellants. nih.gov
Poly(ε-caprolactone)-based polyurethane (PUR)N,N'-phenylenedimaleimideThermoreversible Diels-Alder crosslinkingResulting semicrystalline polymers exhibit one-way and two-way shape-memory properties. acs.orgacs.orgActuators, smart textiles.

Advancements in Biochemical Probes and Therapeutic Bioconjugates

The maleimide moiety is a well-established functional group in bioconjugation chemistry, known for its high reactivity and specificity towards thiol groups found in cysteine residues of proteins. N,N'-2-Phenylenedimaleimide, as a bifunctional crosslinker, offers the ability to link two different biomolecules or to bridge two specific sites within a single biomolecule.

This property is particularly valuable in the construction of complex therapeutic and diagnostic agents. For example, N,N'-o-phenylenedimaleimide has been used to crosslink the Fab' fragments of two different antibodies to create a bispecific antibody. capes.gov.br This construct was designed for pretargeting in cancer therapy, where one arm of the antibody binds to a tumor antigen (like CEA) and the other arm binds to a radiolabeled peptide, allowing for targeted delivery of radiation to the tumor. capes.gov.br

The use of bismaleimide (B1667444) crosslinkers like this compound allows for the creation of stable thioether bonds between protein fragments, which are resistant to reduction in biological environments. aai.org This is an advantage over disulfide bond linkages which can be cleaved. Researchers have developed methods for the controlled, sequential addition of different antibody fragments (Fab' and Fc modules) using bismaleimide linkers to create multivalent and multispecific antibody constructs with enhanced cytotoxic activities against cancer cells. aai.org

Furthermore, the general principle of using maleimide-based crosslinkers extends to the development of various biochemical probes. While specific examples focusing solely on N,N'-2-phenylenedimaleimide as a probe are less common in the provided context, the reactivity of the maleimide group is fundamental to creating probes for detecting thiol-containing analytes and for preparing antibody-drug conjugates (ADCs) for cancer research. americanchemicalsuppliers.com

Sustainable Synthesis and Processing of Phenylenedimaleimide-Based Materials

The growing emphasis on green chemistry is driving research into more sustainable methods for synthesizing and processing phenylenedimaleimide-based materials. Traditional synthesis routes for N,N'-m-phenylene bismaleimide have often involved the use of toxic solvents like N,N'-Dimethylformamide (DMF) or high-boiling point solvents like toluene (B28343), which pose environmental and health risks and can lead to unstable product quality. google.comgoogle.com

Recent innovations focus on the use of greener solvents and more efficient reaction conditions. One improved method involves using a composite solvent system of acetic acid and acetone (B3395972), which are less toxic and lower in cost. google.com In this process, acetic anhydride (B1165640) is used as the dehydrating agent, and its byproduct, acetic acid, can be recycled along with the solvent, reducing waste and production costs. google.com Another approach utilizes ethyl acetate (B1210297) as a solvent and a phase transfer catalyst to synthesize N,N'-m-phenylenedimaleimide under milder conditions. google.com

The development of sustainable synthesis methods extends to the precursors of phenylenedimaleimides. For instance, dimaleamic acids, which are intermediates in the synthesis of some bismaleimides, can be synthesized in high yields using green solvents like water or acetic acid, with minimal work-up procedures. mdpi.com

Beyond synthesis, the principles of sustainability are also being applied to the lifecycle of materials derived from phenylenedimaleimides. The use of reversible crosslinking chemistries, such as the Diels-Alder reaction discussed in the context of self-healing materials, also enables the reprocessing and recycling of crosslinked polymers. acs.org This allows for the breakdown of the polymer network into a flowable state without complete depolymerization, facilitating the reshaping and reuse of these materials, which would otherwise be intractable thermosets. acs.org

Table 3: Comparison of Synthesis Methods for N,N'-m-phenylene bismaleimide

MethodSolvent(s)Dehydrating Agent / CatalystKey AdvantagesKey Disadvantages
Traditional DMF Method N,N'-Dimethylformamide (DMF)Sodium acetateHomogeneous reactionHigh cost, toxicity of DMF, unstable product quality. google.com
Traditional Toluene Method TolueneCatalyst, reflux dewateringLower cost of raw materialsSerious pollution from toluene, high energy consumption. google.com
Improved Acetic Acid/Acetone Method Acetic acid, AcetoneAcetic anhydrideLess toxic solvents, recyclable byproducts, lower production cost, mild conditions. google.comMore complex operation to control temperature. google.com
Ethyl Acetate Method Ethyl acetateAcetic anhydride, phase transfer catalystReduced pollution, simpler operation. google.comPotential for complicated solvent recovery. google.com

Conclusion

Summary of Key Research Contributions

N,N'-2-Phenylenedimaleimide, also known as N,N'-o-Phenylenedimaleimide, has been a subject of significant research interest, primarily for its role as a versatile building block and crosslinking agent in polymer and materials science. Its rigid aromatic core combined with two reactive maleimide (B117702) groups has led to pivotal contributions in the development of high-performance materials.

Key research has demonstrated its effectiveness as a crosslinking agent for enhancing the thermal and mechanical properties of various polymers. cymitquimica.comchemimpex.com The introduction of N,N'-2-Phenylenedimaleimide into polymer matrices results in materials with high thermal stability, making them suitable for demanding applications in the aerospace, automotive, and electronics industries. chemimpex.comyangchentech.com For instance, it is utilized as a curing agent or hardener for epoxy resins, significantly improving the performance characteristics of the resulting thermoset. cymitquimica.comcymitquimica.com

The maleimide moieties are particularly notable for their ability to participate in Diels-Alder reactions, a key area of research. cymitquimica.com This reactivity has been exploited to create novel polymer systems, including self-healing materials and reversible crosslinked networks. nih.govacs.org Research into hydroxyl-terminated polybutadiene (B167195) (HTPB) binders for solid propellants has utilized a derivative, N,N'-1,3-phenylenedimaleimide, to form reversible Diels-Alder reaction systems, showcasing the potential for creating materials with self-repairing characteristics. nih.gov

Furthermore, the homobifunctional nature of N,N'-2-Phenylenedimaleimide, with its ability to react with sulfhydryl groups, has made it a valuable reagent in biochemical research. chemdad.com It has been employed as a short, sulfhydryl-reactive crosslinking reagent for studying protein structures and interactions. chemdad.comacs.org This application allows researchers to probe the spatial arrangement of protein subunits and understand complex biological signal transduction pathways. pnas.orgresearchgate.net

The synthesis of high-performance polyimides and bismaleimide (B1667444) (BMI) resins represents another significant contribution. These materials are known for their excellent heat resistance and durability, and N,N'-2-Phenylenedimaleimide serves as a crucial monomer in their production. chemimpex.com

Outlook on Future Opportunities and Challenges for N,N'-2-Phenylenedimaleimide Research

The unique chemical architecture of N,N'-2-Phenylenedimaleimide continues to present numerous opportunities for future research and application, alongside several challenges that need to be addressed.

Opportunities:

Advanced Recyclable Polymers: A major opportunity lies in the further development of sustainable and recyclable crosslinked polymers. acs.org By leveraging the reversible nature of the Diels-Alder reaction involving the maleimide groups, researchers can design and synthesize vitrimers or other dynamic covalent networks. acs.org These materials could be reprocessed and recycled, addressing critical environmental concerns associated with traditional thermosetting plastics.

Self-Healing Materials: The potential for creating self-healing materials remains a promising frontier. nih.gov Future work could focus on optimizing the kinetics of the Diels-Alder/retro-Diels-Alder reaction in polymers incorporating N,N'-2-Phenylenedimaleimide to create materials that can autonomously repair damage, extending their service life in applications like coatings, adhesives, and structural composites. chemimpex.comyangchentech.com

Biomedical Engineering: While already used in biochemical studies, its application in biomedical devices and drug delivery systems is an area ripe for exploration. chemimpex.com Its biocompatibility and ability to form stable crosslinks could be harnessed to create novel hydrogels, scaffolds for tissue engineering, or targeted drug-conjugate systems.

High-Frequency Electronics: With the push towards higher frequency electronics, there is a growing demand for insulating materials with low dielectric constants and high thermal stability. The inherent properties of polymers derived from N,N'-2-Phenylenedimaleimide make it a strong candidate for further research into next-generation electronic substrates and packaging materials. yangchentech.com

Challenges:

Synthesis and Cost-Effectiveness: A primary challenge is the development of more efficient, scalable, and cost-effective synthesis routes. Current methods can sometimes involve expensive solvents or catalysts, which may hinder widespread industrial adoption. google.com Greener synthesis pathways with higher yields are needed.

Processability: The rigidity and high melting point of bismaleimide monomers like N,N'-2-Phenylenedimaleimide can lead to processing challenges, such as poor solubility in common organic solvents and high processing temperatures. cymitquimica.comchemdad.com Future research into creating more processable copolymers or formulations without significantly compromising thermal properties is essential.

Biocompatibility and Degradation: For biomedical applications, a thorough understanding of the long-term biocompatibility and the toxicological profile of any degradation products is critical. Extensive in-vivo studies would be required to ensure safety before clinical translation.

Controlling Crosslink Density: Achieving precise control over the crosslinking reaction is crucial for tailoring the final properties of the material. Factors such as reaction kinetics, steric hindrance, and potential side reactions need to be meticulously studied and controlled to ensure consistent and predictable material performance.

Data Tables

Table 1: Physicochemical Properties of N,N'-2-Phenylenedimaleimide

PropertyValueReferences
CAS Number 13118-04-2 cymitquimica.comchemimpex.comchemdad.com
Molecular Formula C₁₄H₈N₂O₄ cymitquimica.comchemimpex.comchemdad.com
Molecular Weight 268.22 g/mol chemdad.com
Appearance White to off-white / Pale Yellow Solid cymitquimica.comchemimpex.comchemdad.com
Melting Point 245-247 °C (decomposes) chemdad.com
Solubility Soluble in warm Acetone (B3395972), warm Acetonitrile, warm DMSO chemdad.com

Q & A

Q. What is the primary application of N,N'-2-Phenylenedimaleimide (o-PDM) in biochemical research?

o-PDM is a homobifunctional crosslinker used to study protein-protein interactions, particularly in membrane-associated complexes. It targets cysteine residues in close proximity (<11 Å), enabling the stabilization of dimeric or oligomeric protein conformations. For example, in studies of amyloid precursor protein (APP) transmembrane domains, o-PDM crosslinks cysteine mutants (e.g., Gly29Cys) to analyze γ-secretase processing dynamics .

Methodology:

  • Dissolve o-PDM in DMSO (final concentration: 100 μM).
  • Incubate with cells (e.g., CHO cells) in PBS containing divalent cations (1 mM MgCl₂, 0.1 mM CaCl₂) for 10 minutes at room temperature.
  • Quench reactions with β-mercaptoethanol (2% in lysis buffer) to prevent over-crosslinking .

Q. How does o-PDM compare to other maleimide-based crosslinkers in specificity?

Unlike monofunctional maleimides (e.g., N-Phenylmaleimide), o-PDM’s bifunctional structure allows for intramolecular or intermolecular crosslinking. Its ortho-substituted phenyl group restricts flexibility, enhancing selectivity for closely spaced cysteine pairs. This contrasts with para-substituted analogs (e.g., N,N'-1,4-phenylenedimaleimide), which may exhibit broader reactivity .

Q. What experimental controls are critical when using o-PDM in crosslinking studies?

  • Negative Control : Use cells/proteins lacking cysteine residues or pretreated with cysteine-blocking agents (e.g., N-ethylmaleimide).
  • Solvent Control : Include DMSO-only treatments to rule out solvent effects.
  • Post-Lysis Crosslinking Control : Confirm that crosslinking occurs in intact cells, not after lysis, to avoid artifacts .

Q. How should o-PDM be stored to maintain stability?

  • Store desiccated at –20°C in aliquots to prevent moisture-induced hydrolysis.
  • Prepare fresh DMSO solutions immediately before use, as prolonged storage in solvent reduces reactivity .

Q. What analytical techniques validate o-PDM-mediated crosslinking?

  • SDS-PAGE/Western Blot : Detect shifted molecular weights corresponding to crosslinked dimers/oligomers.
  • Mass Spectrometry : Identify crosslinked peptides and interaction sites.
  • Non-Reducing Conditions : Omit β-mercaptoethanol in sample buffers to preserve crosslinks .

Advanced Research Questions

Q. How can crosslinking efficiency be optimized for low-abundance membrane proteins?

  • Buffer Optimization : Include divalent cations (Mg²⁺/Ca²⁺) to stabilize membrane integrity during crosslinking .
  • pH Adjustment : Perform reactions at pH 7.0–7.4 to balance cysteine reactivity and protein stability.
  • Time-Course Titration : Test incubation times (5–30 minutes) to avoid over-crosslinking, which may aggregate proteins.

Q. What structural insights can be inferred from contradictory crosslinking data?

Discrepancies in crosslinking results (e.g., variable dimer detection) may arise from:

  • Conformational Flexibility : Proteins adopting multiple states under experimental conditions.
  • Cysteine Accessibility : Steric hindrance or post-translational modifications blocking o-PDM access.
  • Validation : Pair crosslinking data with mutagenesis (e.g., cysteine-to-serine substitutions) or cryo-EM to resolve ambiguities .

Q. How does o-PDM interact with non-cysteine residues under atypical conditions?

While maleimides primarily target cysteines, prolonged incubation or high pH (>8.0) may lead to lysine or histidine adducts. Validate specificity via:

  • Competitive Inhibition : Pre-incubate with excess cysteine or lysine.
  • Edman Degradation : Sequence crosslinked peptides to identify modified residues.

Q. What are the limitations of o-PDM in studying dynamic protein complexes?

  • Temporal Resolution : Crosslinking "freezes" transient interactions, potentially capturing non-physiological states.
  • Spatial Resolution : Limited to cysteine pairs within 11 Å, missing longer-range interactions.
  • Complementary Approaches : Combine with hydrogen-deuterium exchange (HDX-MS) or Förster resonance energy transfer (FRET) for dynamic profiling.

Q. How can o-PDM be adapted for photoactivatable or reversible crosslinking?

Advanced derivatives may integrate:

  • Photocleavable Groups : Enable UV-triggered crosslink reversal for temporal control.
  • Isotope Labeling : Facilitate quantitative MS analysis of interaction networks.
    Note: Current o-PDM lacks these features, but structural analogs (e.g., NHS-ester maleimides) offer modular design pathways .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.